Methyl 2-amino-4-(2-methyl-1h-imidazol-1-yl)butanoate
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Overview
Description
Methyl 2-amino-4-(2-methyl-1h-imidazol-1-yl)butanoate is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-4-(2-methyl-1h-imidazol-1-yl)butanoate typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles under mild reaction conditions.
Attachment of the Butanoate Moiety: The butanoate moiety can be introduced through esterification reactions. This involves reacting the imidazole derivative with a suitable carboxylic acid or its derivative under acidic or basic conditions to form the ester linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-4-(2-methyl-1h-imidazol-1-yl)butanoate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction of the imidazole ring can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products
Oxidation: Imidazole N-oxides.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted imidazole derivatives.
Scientific Research Applications
Methyl 2-amino-4-(2-methyl-1h-imidazol-1-yl)butanoate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antibacterial, antifungal, and anticancer activities.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of functional materials, including catalysts and sensors.
Mechanism of Action
The mechanism of action of methyl 2-amino-4-(2-methyl-1h-imidazol-1-yl)butanoate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition and catalysis. Additionally, the amino group can form hydrogen bonds with biological macromolecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Metronidazole: An antibacterial and antiprotozoal agent with an imidazole ring.
Omeprazole: An antiulcer agent containing an imidazole ring.
Uniqueness
Methyl 2-amino-4-(2-methyl-1h-imidazol-1-yl)butanoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both an amino group and a butanoate ester makes it versatile for various chemical transformations and applications .
Properties
Molecular Formula |
C9H15N3O2 |
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Molecular Weight |
197.23 g/mol |
IUPAC Name |
methyl 2-amino-4-(2-methylimidazol-1-yl)butanoate |
InChI |
InChI=1S/C9H15N3O2/c1-7-11-4-6-12(7)5-3-8(10)9(13)14-2/h4,6,8H,3,5,10H2,1-2H3 |
InChI Key |
HWDWAYNFPPRVBG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN1CCC(C(=O)OC)N |
Origin of Product |
United States |
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